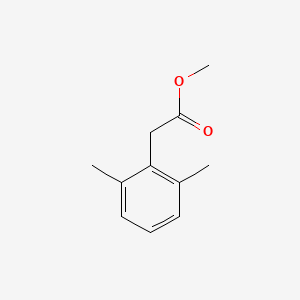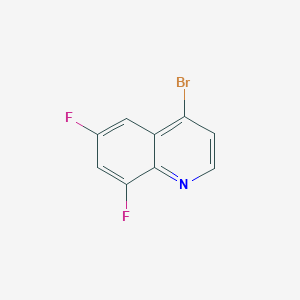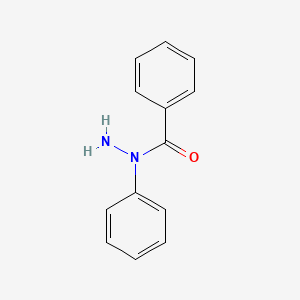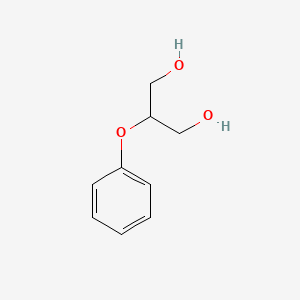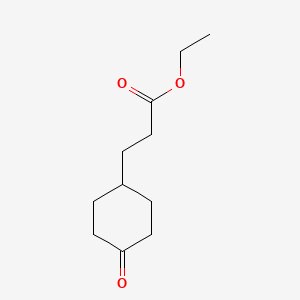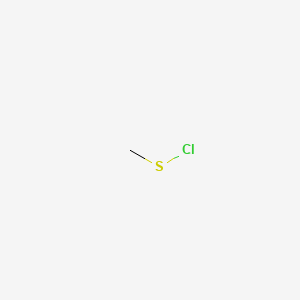
n-Decyl-cyclopropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-Decyl-cyclopropane is a chemical compound with the formula C13H26 . It is a cycloalkane, which is a type of hydrocarbon where carbon atoms are connected in a ring structure .
Synthesis Analysis
The synthesis of cyclopropane derivatives like n-Decyl-cyclopropane involves various methods. One approach is through the formal coupling of abundant carbon pronucleophiles and unactivated alkenes . This strategy exploits dicationic adducts derived from electrolysis of thianthrene in the presence of alkene substrates . These dielectrophiles undergo cyclopropanation with methylene pronucleophiles via alkenyl thianthrenium intermediates .Molecular Structure Analysis
The molecular structure of n-Decyl-cyclopropane consists of a cyclopropane ring with a decyl group attached . The cyclopropane ring is a triangular arrangement of three carbon atoms, each also bound with two hydrogens . The decyl group is a straight chain of ten carbon atoms, making the total molecular formula C13H26 .Chemical Reactions Analysis
Cyclopropane derivatives like n-Decyl-cyclopropane exhibit diverse reactivities due to the strain in the cyclopropane ring . This strain can lead to various reactions such as reactions through vinylmetal carbenes, reactions through metal complex insertion, addition reactions with 1,3-dipole, radical reactions of cyclopropenes, and reactions of highly reactive in situ generated cyclopropenes .Physical And Chemical Properties Analysis
N-Decyl-cyclopropane has a molecular weight of 182.3455 . Other physical and chemical properties such as heat capacity, viscosity, Gibbs free energy of formation, enthalpy of fusion, and vaporization enthalpy can be calculated using various methods .Zukünftige Richtungen
The study of cyclopropane derivatives like n-Decyl-cyclopropane continues to be an active area of research. Recent developments focus on the diverse range of reactivities of these compounds, including reactions through vinylmetal carbenes, reactions through metal complex insertion, addition reactions with 1,3-dipole, radical reactions of cyclopropenes, and reactions of highly reactive in situ generated cyclopropenes . These studies could lead to new synthetic methods and applications of cyclopropenes .
Eigenschaften
CAS-Nummer |
5794-39-8 |
|---|---|
Produktname |
n-Decyl-cyclopropane |
Molekularformel |
C13H26 |
Molekulargewicht |
182.35 g/mol |
IUPAC-Name |
decylcyclopropane |
InChI |
InChI=1S/C13H26/c1-2-3-4-5-6-7-8-9-10-13-11-12-13/h13H,2-12H2,1H3 |
InChI-Schlüssel |
APHMAJYFPDMASC-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCC1CC1 |
Kanonische SMILES |
CCCCCCCCCCC1CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



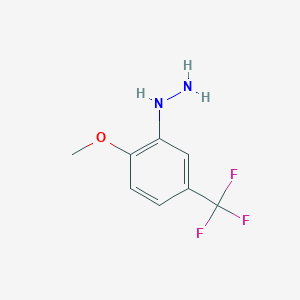

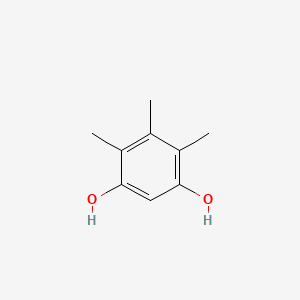
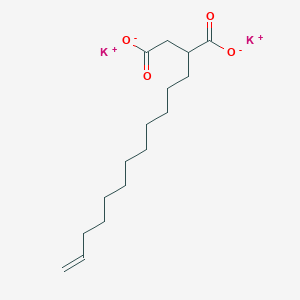
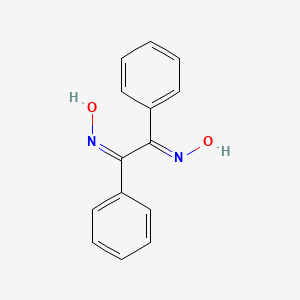
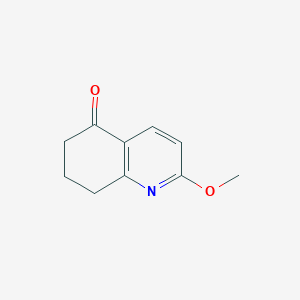
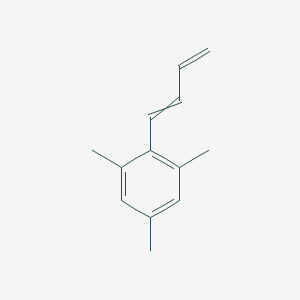
![Acetamide, N-[2-[bis(2-pyridinylmethyl)amino]ethyl]-](/img/structure/B3191761.png)
